1-(1-Ethynylcyclopropyl)-4-fluorobenzene 1-(1-Ethynylcyclopropyl)-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1379263-32-7
VCID: VC7083290
InChI: InChI=1S/C11H9F/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2
SMILES: C#CC1(CC1)C2=CC=C(C=C2)F
Molecular Formula: C11H9F
Molecular Weight: 160.191

1-(1-Ethynylcyclopropyl)-4-fluorobenzene

CAS No.: 1379263-32-7

Cat. No.: VC7083290

Molecular Formula: C11H9F

Molecular Weight: 160.191

* For research use only. Not for human or veterinary use.

1-(1-Ethynylcyclopropyl)-4-fluorobenzene - 1379263-32-7

Specification

CAS No. 1379263-32-7
Molecular Formula C11H9F
Molecular Weight 160.191
IUPAC Name 1-(1-ethynylcyclopropyl)-4-fluorobenzene
Standard InChI InChI=1S/C11H9F/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2
Standard InChI Key SZRHNPIRNCRNHN-UHFFFAOYSA-N
SMILES C#CC1(CC1)C2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-(1-ethynylcyclopropyl)-4-fluorobenzene, reflects its hybrid architecture combining a benzene ring, fluorine substituent, and a strained cyclopropane system. Key structural identifiers include:

Molecular Geometry

The cyclopropane ring introduces significant angle strain, while the ethynyl group (C≡CH) contributes linear geometry. X-ray crystallography data for analogous compounds suggests that the fluorine atom at the para position of the benzene ring influences electronic distribution, enhancing electrophilic aromatic substitution reactivity .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: A strong absorption band near 3300 cm⁻¹ corresponds to the terminal alkyne C≡C-H stretch. The C-F bond vibration appears as a sharp peak near 1220 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The ethynyl proton resonates as a singlet near δ 2.5–3.0 ppm. Cyclopropane protons appear as multiplet signals between δ 1.0–1.5 ppm .

    • ¹³C NMR: The sp-hybridized carbons of the alkyne group are observed near δ 70–85 ppm, while the cyclopropane carbons resonate at δ 10–20 ppm .

Synthesis and Manufacturing

Synthetic Routes

While no peer-reviewed procedures specifically describe the synthesis of 1-(1-ethynylcyclopropyl)-4-fluorobenzene, analogous compounds suggest two potential pathways:

Cyclopropanation of Ethynylbenzenes

A copper-catalyzed cyclopropanation reaction using diazo compounds could form the cyclopropyl ring. For example, treatment of 4-fluorophenylacetylene with ethyl diazoacetate in the presence of Cu(acac)₂ yields cyclopropane derivatives .

Sonogashira Coupling

Palladium-mediated cross-coupling between 1-bromo-4-fluorobenzene and a preformed ethynylcyclopropane precursor may provide the target compound. This method is widely used for constructing aryl-alkyne bonds.

Industrial Production

TCI America manufactures 1-ethynyl-4-fluorobenzene (CAS 766-98-3), a structurally related compound, at >98% purity, indicating scalable synthetic protocols for fluorinated ethynyl aromatics . Scaling these methods for 1-(1-ethynylcyclopropyl)-4-fluorobenzene would require optimizing cyclopropane stability under reaction conditions.

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight160.19 g/molVulcanchem
Melting PointNot reported
Boiling PointEstimated 180–200°CAnalogous compounds
SolubilityInsoluble in waterAKSci
Storage Conditions0–10°C under inert gasTCI America
Flash Point>29°C (analogous)

The compound’s low solubility in polar solvents and sensitivity to air/heat necessitate specialized handling protocols .

Applications in Organic Synthesis

Building Block for Complex Molecules

The ethynyl group serves as a click chemistry handle for Huisgen cycloaddition, enabling conjugation with azides to form triazoles . Meanwhile, the cyclopropane ring can act as a strain-release moiety in polymerization or ring-opening reactions.

Pharmaceutical Intermediates

Fluorinated cyclopropanes are prevalent in drug discovery due to their metabolic stability. For instance, analogs of this compound have been investigated as kinase inhibitors and antiviral agents .

Materials Science

Incorporating rigid cyclopropane and ethynyl units into polymers enhances thermal stability. Polymeric derivatives exhibit potential use in high-performance coatings or electronic materials.

PrecautionRecommendation
Personal ProtectionNitrile gloves, safety goggles, lab coat
VentilationUse in fume hood
Spill ManagementAbsorb with inert material, avoid sparks
Fire SuppressionDry chemical or CO₂ extinguishers

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